molecular formula C12H15N3O2 B1482112 1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid CAS No. 2098025-85-3

1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid

Cat. No. B1482112
M. Wt: 233.27 g/mol
InChI Key: AYXQGYRIRNKAIG-UHFFFAOYSA-N
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Description

1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid (CBMMP) is an organic compound belonging to the imidazopyrazole family of compounds. It is a colorless solid that is soluble in polar organic solvents. CBMMP is a member of the imidazopyrazole family of compounds, which have a wide range of applications in organic chemistry and biochemistry. CBMMP has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and natural products. It has also been used in the synthesis of novel materials for biomaterials and nanotechnology.

Scientific Research Applications

Antimicrobial and Antioxidant Activities

A study reported the synthesis of compounds demonstrating significant antimicrobial and antioxidant activities. These compounds were synthesized using cycloaddition of nitrile imines with the enolic form of ethyl acetoacetate, which were then transformed into pyrazole derivatives exhibiting good antimicrobial and antioxidant efficacy as evaluated by various assays (K. Umesha, K. Rai, M. A. Harish Nayaka, 2009). Similarly, another study on the synthesis of 2-(1,5,6-trimethyl-1H-benzo[d]imidazole-2-carbonyl)-2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives also revealed significant antioxidant and antimicrobial activities among the synthesized compounds, highlighting their potential in the development of new antimicrobial agents (F. Bassyouni, H. A. Tawfik, A. Hamed, M. Soltan, M. Elhefnawi, A. El-Rashedy, M. Moharam, M. A. Rehim, 2012).

Anti-inflammatory and Analgesic Properties

Research on methyl-substituted imidazo[1,2-a]pyrazine derivatives bearing a carboxylic acid group on the imidazole ring demonstrated less potency compared to indomethacin in anti-inflammatory assays but provided valuable insights into the structure-activity relationship (SAR) of such compounds (M. G. Rimoli, L. Avallone, P. D. Caprariis, E. Luraschi, E. Abignente, W. Filippelli, L. Berrino, F. Rossi, 1997). This study underscores the importance of the imidazo[1,2-a]pyrazine scaffold in the design of new anti-inflammatory agents.

Synthesis and Functionalization

The synthesis and functionalization of pyrazole derivatives, including the exploration of their potential in generating new pharmacologically active compounds, have been widely studied. For instance, a general approach for the synthesis of tetrahydro-1,4-diazepinones derivatives demonstrates the versatility of pyrazole scaffolds in medicinal chemistry (Karolina Dzedulionytė, Melita Veikšaitė, Vít Morávek, Vida Malinauskienė, Greta Račkauskienė, A. Šačkus, A. Žukauskaitė, Eglė Arbačiauskienė, 2022). Additionally, the synthesis of 1H-imidazo[1,2-b]pyrazole derivatives through a one-pot strategy highlights the efficiency and potential for the development of novel compounds with antimicrobial properties (N. N. Kolos, B. V. Kibkalo, L. L. Zamigaylo, I. V. Omel´chenko, O. V. Shishkin, 2015).

properties

IUPAC Name

1-(cyclobutylmethyl)-6-methylimidazo[1,2-b]pyrazole-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-8-10(12(16)17)11-14(5-6-15(11)13-8)7-9-3-2-4-9/h5-6,9H,2-4,7H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYXQGYRIRNKAIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CN(C2=C1C(=O)O)CC3CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid
Reactant of Route 2
1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid
Reactant of Route 3
1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid
Reactant of Route 4
1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid
Reactant of Route 5
1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid
Reactant of Route 6
1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid

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